molecular formula C23H19FN2O2S B12185509 N-(4-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-(4-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12185509
M. Wt: 406.5 g/mol
InChI Key: GWWVETJXOLZZAM-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a heterocyclic compound featuring a 5,6-dihydro-1,4-oxathiine core, a sulfur- and oxygen-containing six-membered ring. The carboxamide group at position 2 is substituted with two distinct moieties: a 4-fluorobenzyl group and a pyridin-2-yl group.

Though specific physicochemical or biological data for this compound are unavailable in the provided evidence, its structural features suggest relevance in medicinal chemistry, particularly in targeting receptors or enzymes where fluorine and pyridine substituents are pharmacophoric elements.

Properties

Molecular Formula

C23H19FN2O2S

Molecular Weight

406.5 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-5-phenyl-N-pyridin-2-yl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C23H19FN2O2S/c24-19-11-9-17(10-12-19)16-26(20-8-4-5-13-25-20)23(27)21-22(29-15-14-28-21)18-6-2-1-3-7-18/h1-13H,14-16H2

InChI Key

GWWVETJXOLZZAM-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C(O1)C(=O)N(CC2=CC=C(C=C2)F)C3=CC=CC=N3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Oxathiine Ring Construction

The 5,6-dihydro-1,4-oxathiine scaffold is synthesized via cyclization of diol or thiol precursors. A validated method involves chlorination of dihydroxy intermediates followed by solvolysis (Scheme 1). For example:

  • Chlorination : Treating 2,3-dihydroxy-1,4-oxathiane with sulfuryl chloride in CH2_2Cl2_2 at –60°C yields 2,3-dichloro-1,4-oxathiane.

  • Solvolysis : Reacting the dichloride with aqueous acetone at 25°C generates dihydroxy-1,4-oxathiane, which undergoes acid-catalyzed dehydration to form the oxathiine ring.

Critical Parameters :

  • Temperature control (–60°C) prevents side reactions during chlorination.

  • Aqueous acetone favors hydroxy group retention over elimination.

Fluorobenzyl Group Introduction

The 4-fluorobenzyl moiety is introduced via nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling:

  • SNAr : Reacting 4-fluorobenzyl chloride with a thiolate intermediate (e.g., NaSH) in DMF at 80°C achieves >75% yield.

  • Suzuki-Miyaura : Palladium-catalyzed coupling of 4-fluorobenzylboronic acid with brominated oxathiine precursors (Pd(OAc)2_2, PCy3_3, K2_2HPO4_4) in DMAc/MeOH gives 82–89% yield.

Table 1: Fluorobenzyl Incorporation Efficiency

MethodCatalyst SystemSolventYield (%)
SNArNoneDMF75
SuzukiPd(OAc)2_2/PCy3_3DMAc/MeOH89

Carboxamide Formation and Pyridinyl Coupling

Carboxamide Synthesis

The carboxamide group is installed via EDCI/HOBt-mediated coupling:

  • Activate 5,6-dihydro-1,4-oxathiine-2-carboxylic acid with EDCI/HOBt in CH2_2Cl2_2.

  • React with 4-fluorobenzylamine and pyridin-2-amine at 25°C for 12 h.

Yield Optimization :

  • Using NMP as solvent increases coupling efficiency to 91% compared to 78% in THF.

Pyridin-2-yl Group Incorporation

The pyridinyl group is introduced via Buchwald-Hartwig amination or sequential Ullmann coupling:

  • Buchwald-Hartwig : Pd2_2(dba)3_3/Xantphos catalyzes C–N bond formation between brominated oxathiine and pyridin-2-amine (K3_3PO4_4, 100°C, 84% yield).

Side Reaction Mitigation :

  • Lowering reaction temperature to 80°C reduces debromination from 15% to <5%.

Intermediate Characterization and Purification

Structural Confirmation

Intermediates are characterized via:

  • 1^1H/13^{13}C NMR : Assigns proton environments (e.g., oxathiine CH2_2 at δ 3.8–4.2 ppm) and carbonyl carbons (δ 168–172 ppm).

  • HRMS : Confirms molecular ions (e.g., [M+H]+^+ at m/z 407.1234 for C23_{23}H20_{20}FN2_2O2_2S).

Purification Techniques

  • Flash Chromatography : Silica gel (hexane:EtOAc 7:3) isolates oxathiine intermediates with >95% purity.

  • Crystallization : Ethanol/water recrystallization removes regioisomeric impurities (<2% residual).

Industrial-Scale Optimization

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times:

  • Oxathiine cyclization in a microreactor (residence time 5 min vs. 2 h batch) improves throughput by 24×.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : Reduced from 87 to 32 via solvent recycling (DMF recovery >90%).

  • E-Factor : Lowered to 18 by replacing chromatographic purification with crystallization.

Challenges and Troubleshooting

Oxathiine Ring Instability

  • Issue : Ring-opening under acidic conditions (pH <4).

  • Solution : Buffer reactions at pH 6–7 using NaHCO3_3.

Diastereomer Formation

  • Issue : Racemization at the carboxamide chiral center during coupling.

  • Solution : Use HATU instead of EDCI to suppress epimerization (99:1 dr) .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely, but typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced .

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can result in the modulation of the target’s activity, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Table 1: Structural Comparison of Analogs
Compound Name (CAS No.) Substituents (R1, R2) Molecular Formula Molecular Weight Key Features
Target Compound R1 = 4-fluorobenzyl, R2 = pyridin-2-yl Not Provided Not Provided Fluorine for electronegativity; pyridine for H-bonding
N-(4-methoxyphenyl)-3-phenyl-N-(thiophen-2-ylmethyl)-... (1081144-85-5) R1 = 4-methoxyphenyl, R2 = thiophen-2-ylmethyl C23H21NO3S2 423.6 Methoxy (electron-donating); thiophene for aromaticity
N-(4-bromophenyl)-3-phenyl-... (1010879-49-8) R1 = 4-bromophenyl Not Provided Not Provided Bromine for polarizability and steric bulk
N-[4-(piperidin-1-ylsulfonyl)phenyl]-3-phenyl-... (1010879-57-8) R1 = 4-(piperidin-1-ylsulfonyl)phenyl Not Provided Not Provided Sulfonyl group for polarity; piperidine for basicity
N-[(5-methylfuran-2-yl)methyl]-... 4,4-dioxide (424.5 g/mol) R1 = (5-methylfuran-2-yl)methyl, R2 = pyridin-2-yl C23H21F3N2O4 424.5 Oxathiine ring as 4,4-dioxide; furan for H-bond acceptor
N-(3-fluorobenzyl)-... 4,4-dioxide (1179384-42-9) R1 = 3-fluorobenzyl, R2 = tetrahydrofuran-2-ylmethyl C23H24FNO5S 445.5 Fluorine at meta position; tetrahydrofuran for flexibility
Key Observations:
  • Substituent Electronic Effects: Methoxy (in CAS 1081144-85-5) is electron-donating, contrasting with fluorine's electronegativity in the target compound. This could alter solubility and receptor interactions .
  • Oxidation State :
    • The 4,4-dioxide derivatives (e.g., CAS 1179384-42-9) exhibit higher polarity due to sulfone groups, likely improving aqueous solubility but reducing membrane permeability .
  • Positional Isomerism :
    • The 3-fluorobenzyl substituent (CAS 1179384-42-9) may alter binding compared to the target compound’s 4-fluorobenzyl group, as meta-substitution could shift molecular geometry and electronic distribution .

Biological Activity

N-(4-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides an in-depth review of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following:

  • Molecular Formula: C25H24N2O4S
  • Molecular Weight: 448.5 g/mol
  • IUPAC Name: N-[(4-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide]

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to inhibit specific enzymes or receptors, leading to significant biological effects. The exact pathways involved can vary depending on the biological system being studied.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Study:
In a study conducted on human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntifungalInhibition of fungal pathogens
AnticancerInduction of apoptosis in cancer cell lines

Synthesis and Derivatives

The synthesis of this compound involves multiple steps, starting with the formation of the oxathiine ring followed by the introduction of various functional groups.

Synthetic Route:
Common reagents include pyridine derivatives and fluorobenzyl amines, often requiring specific conditions such as temperature control and the presence of catalysts like palladium.

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